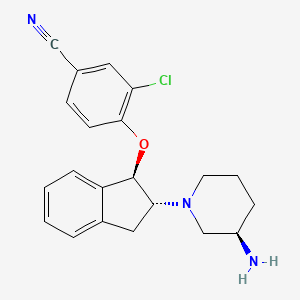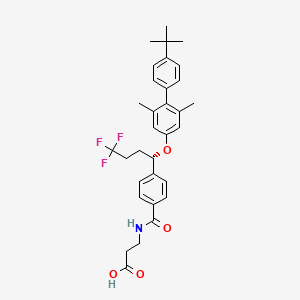
Adomeglivant
Vue d'ensemble
Description
Applications De Recherche Scientifique
Adomeglivant has been widely used in scientific research, particularly in the study of type 2 diabetes mellitus. It has been shown to lower blood glucose levels by inhibiting the glucagon receptor, which reduces hepatic glucose production . This compound has also been used in various in vitro and in vivo studies to investigate its effects on glucose metabolism and insulin sensitivity .
Mécanisme D'action
Target of Action
Adomeglivant, also known as LY2409021, is a potent and selective antagonist of the glucagon receptor . The glucagon receptor is a protein that binds glucagon and plays a crucial role in regulating glucose levels in the body .
Mode of Action
This compound interacts with the glucagon receptor in an allosteric manner, meaning it binds to a site on the receptor different from the active site where glucagon binds . This binding inhibits the receptor’s activity, preventing glucagon from exerting its effects .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glucagon signaling pathway. By antagonizing the glucagon receptor, this compound inhibits the effects of glucagon, a hormone that increases blood glucose levels . This leads to a decrease in hepatic glucose production and a reduction in blood glucose levels .
Pharmacokinetics
These properties are crucial for understanding the drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The primary molecular effect of this compound is the inhibition of the glucagon receptor, leading to a reduction in blood glucose levels . On a cellular level, this likely involves changes in the activity of cells in the liver, where glucagon normally acts to promote glucose production.
Action Environment
It is known that both genetic and environmental factors can contribute to a disease or phenotype in a non-additive manner, yielding a gene-environment interaction Therefore, factors such as diet, lifestyle, and exposure to other drugs or substances could potentially influence the action of this compound
Méthodes De Préparation
L'Adomeglivant est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la formation de dérivés du biphényle, qui sont des composés organiques contenant deux cycles benzéniques liés par une liaison carbone-carbone . Les méthodes de production industrielle de l'this compound impliquent l'optimisation de ces réactions afin d'obtenir un rendement et une pureté élevés. Le composé est souvent fourni sous forme solide et peut être dissous dans des solvants tels que le diméthylsulfoxyde (DMSO) pour une utilisation ultérieure .
Analyse Des Réactions Chimiques
L'Adomeglivant subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent les agents oxydants comme le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Des agents réducteurs comme l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut entraîner la formation de dérivés hydroxylés .
Applications de la recherche scientifique
L'this compound a été largement utilisé dans la recherche scientifique, en particulier dans l'étude du diabète de type 2. Il a été démontré qu'il abaissait le taux de glucose dans le sang en inhibant le récepteur du glucagon, ce qui réduit la production hépatique de glucose . Ce composé a également été utilisé dans diverses études in vitro et in vivo pour étudier ses effets sur le métabolisme du glucose et la sensibilité à l'insuline .
Mécanisme d'action
L'this compound exerce ses effets en antagonisant sélectivement le récepteur du glucagon. Cette inhibition réduit la production d'adénosine monophosphate cyclique (AMPc) en réponse au glucagon, ce qui entraîne une diminution de la production hépatique de glucose . Les cibles moléculaires impliquées dans cette voie comprennent le récepteur du glucagon et les molécules de signalisation en aval telles que la protéine kinase A (PKA) et la protéine de liaison à l'élément de réponse à l'AMPc (CREB) .
Comparaison Avec Des Composés Similaires
L'Adomeglivant est unique par sa grande sélectivité et sa puissance en tant qu'antagoniste du récepteur du glucagon. Des composés similaires comprennent :
MK-0893 : Un autre antagoniste du récepteur du glucagon ayant des effets similaires sur le taux de glucose dans le sang.
PF-06291874 : Un antagoniste du récepteur du glucagon qui a été étudié pour son potentiel dans le traitement du diabète de type 2.
Comparé à ces composés, l'this compound a présenté un profil d'innocuité favorable et une efficacité significative pour réduire le taux de glucose dans le sang .
Propriétés
IUPAC Name |
3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLTMSUPQDLIB-MHZLTWQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1488363-78-5 | |
| Record name | Adomeglivant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adomeglivant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11704 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADOMEGLIVANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


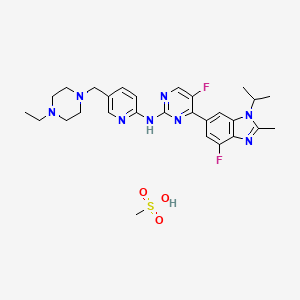
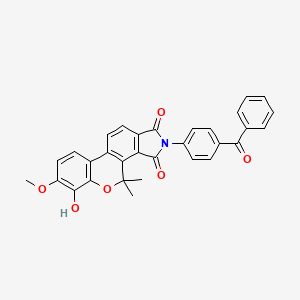
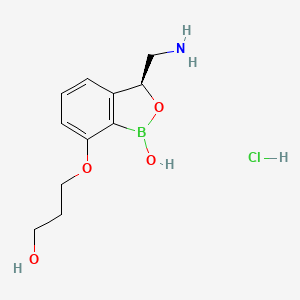
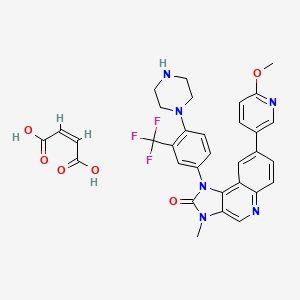
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
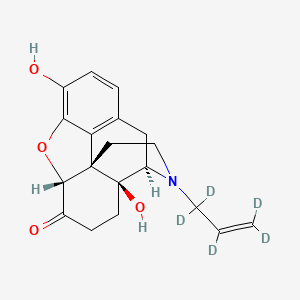
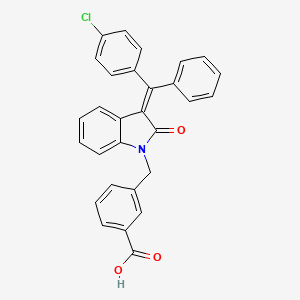
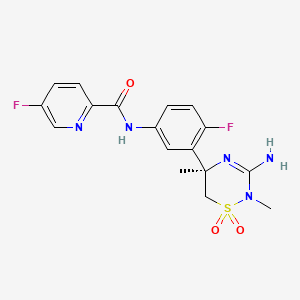
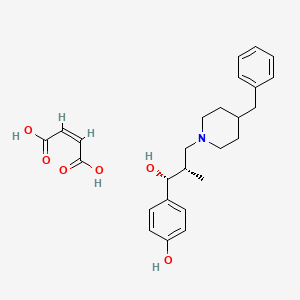
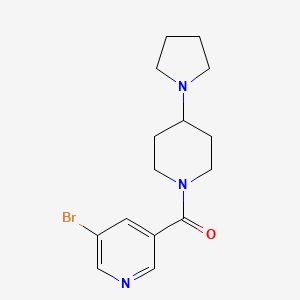
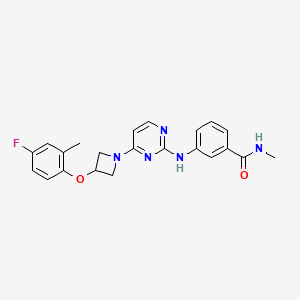
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B560093.png)
